Cas no 2757922-49-7 (5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid)

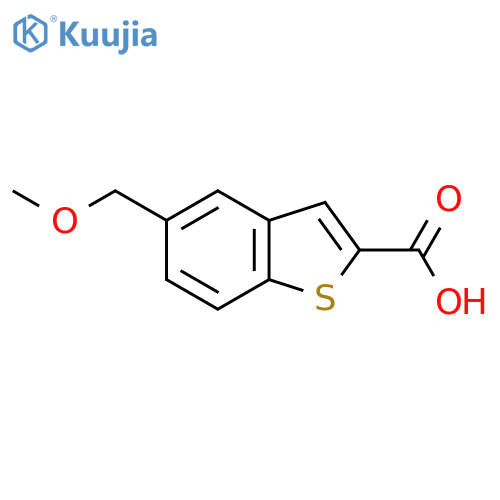

2757922-49-7 structure

商品名:5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid

5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- SCHEMBL10374158

- 2757922-49-7

- 5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid

- EN300-37346457

- 5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid

-

- インチ: 1S/C11H10O3S/c1-14-6-7-2-3-9-8(4-7)5-10(15-9)11(12)13/h2-5H,6H2,1H3,(H,12,13)

- InChIKey: BCRIXKGKKBSJHC-UHFFFAOYSA-N

- ほほえんだ: S1C(C(=O)O)=CC2C=C(COC)C=CC1=2

計算された属性

- せいみつぶんしりょう: 222.03506535g/mol

- どういたいしつりょう: 222.03506535g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-37346457-0.5g |

5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid |

2757922-49-7 | 95.0% | 0.5g |

$1180.0 | 2025-03-18 | |

| Enamine | EN300-37346457-0.1g |

5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid |

2757922-49-7 | 95.0% | 0.1g |

$1081.0 | 2025-03-18 | |

| Enamine | EN300-37346457-0.25g |

5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid |

2757922-49-7 | 95.0% | 0.25g |

$1131.0 | 2025-03-18 | |

| Enamine | EN300-37346457-2.5g |

5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid |

2757922-49-7 | 95.0% | 2.5g |

$2408.0 | 2025-03-18 | |

| Enamine | EN300-37346457-1.0g |

5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid |

2757922-49-7 | 95.0% | 1.0g |

$1229.0 | 2025-03-18 | |

| Enamine | EN300-37346457-0.05g |

5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid |

2757922-49-7 | 95.0% | 0.05g |

$1032.0 | 2025-03-18 | |

| Enamine | EN300-37346457-10.0g |

5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid |

2757922-49-7 | 95.0% | 10.0g |

$5283.0 | 2025-03-18 | |

| Enamine | EN300-37346457-5.0g |

5-(methoxymethyl)-1-benzothiophene-2-carboxylic acid |

2757922-49-7 | 95.0% | 5.0g |

$3562.0 | 2025-03-18 |

5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid 関連文献

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

2757922-49-7 (5-(Methoxymethyl)-1-benzothiophene-2-carboxylic acid) 関連製品

- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)

- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)

- 1895338-79-0((3-hydroxyphenyl)methanesulfonamide)

- 2137573-56-7(3-(Azetidin-1-yl)-5-fluoropyridine-4-carbaldehyde)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 2171920-32-2(3-cyclopentyl-N-cyclopropyl-3H-1,2,3triazolo4,5-dpyrimidin-7-amine)

- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Kolod Food Ingredients Co.,ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量